2-Amino-1-(6-fluoropyridin-3-yl)ethanone
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Overview
Description
2-Amino-1-(6-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H7FN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a fluoro substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine, which is commercially available or can be synthesized through various methods.
Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For instance, 6-fluoropyridine can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.
Formation of Ethanone: The ethanone moiety can be introduced through acylation reactions. This can be achieved by reacting the aminated pyridine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-amino-1-(6-fluoro-3-pyridinyl)ethanol.
Substitution: The fluoro substituent on the pyridine ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: 2-Amino-1-(6-fluoro-3-pyridinyl)ethanol.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(6-fluoropyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure and reactivity.
Comparison with Similar Compounds
- 2-Amino-1-(6-chloro-3-pyridinyl)ethanone
- 2-Amino-1-(6-bromo-3-pyridinyl)ethanone
- 2-Amino-1-(6-methyl-3-pyridinyl)ethanone
Comparison:
- Fluoro vs. Chloro/Bromo: The fluoro substituent is smaller and more electronegative than chloro or bromo, leading to different electronic effects and reactivity patterns.
- Fluoro vs. Methyl: The fluoro group is electron-withdrawing, while the methyl group is electron-donating. This difference significantly impacts the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
136592-27-3 |
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Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.144 |
IUPAC Name |
2-amino-1-(6-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3,9H2 |
InChI Key |
BVCIDMLLMUGBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CN)F |
Synonyms |
Ethanone, 2-amino-1-(6-fluoro-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
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